Myxinol
Description
Classification of Myxinol as a C27 Steroid Bile Alcohol
This compound is classified as a C27 steroid bile alcohol. nih.govnih.gov This classification is based on its core chemical structure, which is derived from cholesterol, a 27-carbon steroid. researchgate.netuchicago.edunih.gov Specifically, the confirmed structure of this compound is 3β,7α,16α,26(27)-tetrahydroxy-5α-cholestane. nih.govnih.gov
Several key features define this compound's classification:
C27 Steroid Nucleus : Like all steroid bile alcohols and acids, this compound is built upon the cyclopentanophenanthrene ring system of cholesterol. It retains the full 27-carbon skeleton of its precursor.
Bile Alcohol : The term "bile alcohol" signifies that the terminal carbon of the side chain is a hydroxyl group (-OH), rather than the carboxyl group (-COOH) that characterizes bile acids. researchgate.net In their natural state within the body, these bile alcohols are often conjugated with sulfate (B86663) to form bile salts. nih.govresearchgate.net
5α Configuration : this compound possesses a 5α (A/B trans) ring juncture, which results in a relatively flat, planar orientation of the steroid nucleus. nih.gov This is a characteristic shared with other bile alcohols found in early-evolving vertebrates. nih.gov
Unique Hydroxylation Pattern : A particularly unusual feature of this compound is the retention of the 3β-hydroxy group from cholesterol. nih.govresearchgate.net Most other primary bile salts have this group in the α-configuration. nih.gov Additionally, this compound has hydroxyl groups at the 7α, 16α, and 26(or 27) positions. nih.govnih.gov
The structural details of this compound are summarized in the table below:
| Feature | Description |
| Chemical Name | 3β,7α,16α,26(27)-tetrahydroxy-5α-cholestane |
| Classification | C27 Steroid Bile Alcohol |
| Carbon Skeleton | 27 carbons, derived from cholesterol |
| Stereochemistry | 5α (A/B trans) ring juncture |
| Key Functional Groups | 3β-hydroxyl, 7α-hydroxyl, 16α-hydroxyl, 26(27)-hydroxyl |
Significance of this compound within Vertebrate Bile Salt Diversity
The study of bile salt composition across different vertebrate species provides valuable insights into evolutionary relationships. nih.govresearchgate.net Bile salts exhibit remarkable structural diversity among vertebrates, and this compound plays a crucial role in understanding the evolution of bile acid biosynthesis. nih.govuchicago.edunih.gov
The evolutionary significance of this compound is highlighted by several factors:
An Ancient Bile Salt : C27 bile alcohols, such as this compound, are considered to be the most primitive type of bile salt. nih.govnih.gov They dominate in early-evolving fish, like the jawless hagfish, and amphibians. nih.govresearchgate.net This suggests that the metabolic pathway leading to C27 bile alcohols represents an ancestral state.
A Simpler Biosynthetic Pathway : The synthesis of this compound from cholesterol is a relatively short and simple pathway compared to the more complex enzymatic steps required to produce the C24 bile acids found in most mammals. uchicago.edunih.govresearchgate.net The presence of this compound in hagfish supports the hypothesis that the bile salt synthetic pathway became more complex over the course of vertebrate evolution. uchicago.edunih.govresearchgate.net
Evolutionary Marker : The transition from C27 bile alcohols to C27 bile acids and subsequently to C24 bile acids is a key evolutionary trend in vertebrate biochemistry. nih.govnih.govresearchgate.net this compound, being unique to hagfish, serves as a chemical marker for this very early stage in bile salt evolution. nih.govresearchgate.net
The general evolutionary progression of bile salt types is outlined below:
| Bile Salt Type | Predominant in | Evolutionary Stage |
| C27 Bile Alcohols (e.g., this compound) | Early-evolving fish (hagfish) and amphibians | Ancestral |
| C27 Bile Acids | Reptiles and early-evolving birds | Intermediate |
| C24 Bile Acids | Most mammals and later-evolving vertebrates | Derived |
Historical Discoveries and Initial Characterization of this compound
The initial isolation and characterization of this compound were significant achievements in the field of comparative biochemistry. The primary bile salt of hagfish was first identified as this compound disulphate. nih.gov
Pioneering work in the 1960s by G.A. Haslewood and his colleagues was instrumental in elucidating the structure of this unique bile alcohol. nih.gov Through a series of detailed chemical analyses, they determined the precise nature of this compound.
The characterization process involved several key steps:
Isolation : this compound was first isolated from the bile of hagfish (Myxinidae). nih.gov
Spectroscopic Analysis : Early investigations used techniques like infrared spectroscopy and preliminary nuclear magnetic resonance (NMR) and mass spectrometry. nih.govnih.gov
Structural Confirmation : Further, more detailed spectroscopic analysis, including higher resolution NMR on this compound tetra-acetate, confirmed the structure as 3β,7α,16α,26(27)-tetrahydroxy-5α-cholestane. nih.govnih.gov These studies also confirmed the 5α-configuration of the steroid nucleus. nih.gov
This rigorous scientific investigation established this compound as a unique and evolutionarily important molecule, providing a window into the ancient biochemistry of vertebrates.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16812-98-9 |
|---|---|
Molecular Formula |
C27H48O4 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
(3S,5R,7R,8R,9S,10S,13S,14S,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
InChI |
InChI=1S/C27H48O4/c1-16(15-28)6-5-7-17(2)25-23(31)14-21-24-20(9-11-27(21,25)4)26(3)10-8-19(29)12-18(26)13-22(24)30/h16-25,28-31H,5-15H2,1-4H3/t16?,17-,18-,19+,20+,21+,22-,23-,24-,25+,26+,27+/m1/s1 |
InChI Key |
NHNHDZACHWAKJW-NSPSUJRFSA-N |
SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)CO |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O |
Canonical SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O)CO |
Origin of Product |
United States |
Structural Elucidation of Myxinol
Advanced Spectroscopic Techniques for Myxinol Structure Determination
Mass Spectrometry (MS) in this compound Structural Analysis
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. thermofisher.com For a polyhydroxylated steroid like this compound, which possesses four hydroxyl groups, the compound is non-volatile and cannot be directly analyzed by GC-MS.
Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization. nih.govmdpi.com The hydroxyl groups must be converted into less polar, more volatile functional groups, typically through silylation to form trimethylsilyl (TMS) ethers. This process reduces the boiling point of the molecule, allowing it to be vaporized in the gas chromatograph inlet and travel through the column.
Once the derivatized this compound is separated by the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight of the derivatized molecule and a fragmentation pattern that offers clues to its original structure.
High-Resolution Accurate Mass (HR/AM) Spectrometry
High-Resolution Accurate Mass (HR/AM) Spectrometry is a critical tool for determining the elemental composition of a compound with a high degree of confidence. nih.govnih.gov This technique measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique elemental formula. nih.gov
For this compound, which has the molecular formula C₂₇H₄₈O₄, HR/AM spectrometry would be used to confirm this composition by providing a highly accurate mass measurement of its molecular ion. The theoretical monoisotopic mass of this compound can be calculated with precision, and the experimental data from an HR/AM instrument would be expected to match this value within a very narrow tolerance (typically <5 parts per million). This level of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
| Property | Value |
| Molecular Formula | C₂₇H₄₈O₄ |
| Theoretical Monoisotopic Mass | 436.35526 u |
| Expected HR/AM Result | 436.35526 ± 0.00218 u (at 5 ppm accuracy) |
Fragmentation Pattern Analysis for this compound Derivatives
Mass spectrometry of this compound and its derivatives plays a key role in confirming its cholestane skeleton and the nature of its substituents. Foundational mass-spectrographic studies were conducted on derivatives of this compound, including this compound tetra-acetate. nih.gov
The fragmentation of the parent cholestane structure is predictable. Key fragmentation events for a tetrahydroxy-cholestane like this compound would include:
Sequential Loss of Water: The presence of four hydroxyl groups would lead to characteristic peaks corresponding to the sequential loss of water molecules (H₂O, mass = 18 u) from the molecular ion [M]+. This would result in fragment ions at m/z values corresponding to [M-18], [M-36], [M-54], and [M-72].
Side-Chain Cleavage: A common fragmentation pathway for steroids is the cleavage of the C-17 side chain. This provides valuable information about the structure of the aliphatic side chain attached to the steroid nucleus.
Ring Cleavage: Fragmentation of the steroid's A, B, C, and D rings can also occur, yielding further structural information.
Analysis of the mass spectrum of this compound tetra-acetate was particularly important, as the acetate groups influence the fragmentation in a predictable way, helping to confirm the number and location of the original hydroxyl groups. nih.gov
| Ion Series | Description |
| [M]+ | Molecular Ion |
| [M-H₂O]+ | Loss of one water molecule |
| [M-2H₂O]+ | Loss of two water molecules |
| [M-3H₂O]+ | Loss of three water molecules |
| [M-4H₂O]+ | Loss of four water molecules |
| Side-Chain Fragments | Ions resulting from cleavage at the C17 position |
Infrared (IR) Spectroscopy in this compound Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would be dominated by features characteristic of its alcohol and alkane functionalities.
Key expected absorption bands for this compound include:
O-H Stretching: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the stretching vibrations of the four hydroxyl (O-H) groups. The broadness is due to hydrogen bonding.
C-H Stretching: Absorption bands in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the cholestane skeleton's methyl (CH₃) and methylene (CH₂) groups.
C-O Stretching: Absorption bands in the 1260-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the hydroxyl groups.
While the IR spectrum of this compound itself provides this functional group information, historical studies placed significant emphasis on the IR analysis of a key derivative, 3β,26(27)-dihydroxycholestane-7,16-dione . This derivative was prepared from this compound disulphate, and its IR spectrum was crucial for confirming the presence of the ketone groups and, by extension, the positions of the original hydroxyl groups at C-7 and C-16. nih.gov
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) |
| C-H (Alkane) | Stretching | 3000 - 2850 |
| C-O (Alcohol) | Stretching | 1260 - 1000 |
Optical Rotatory Dispersion (ORD) for Stereochemical Insights
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.orgkud.ac.in It is particularly valuable for determining the absolute configuration and conformation of cyclic molecules, such as steroids. scispace.comlibretexts.org
The stereochemistry of the steroid nucleus, particularly the fusion of the A and B rings, profoundly influences the ORD curve. scispace.com In the structural elucidation of this compound, ORD measurements were not performed on this compound itself but on the 3β,26(27)-dihydroxycholestane-7,16-dione derivative. nih.gov The presence of the carbonyl chromophores in this derivative produces a characteristic Cotton effect in the ORD spectrum. libretexts.org The analysis of this Cotton effect provided definitive evidence that the derivative was a 5α-compound. This finding was critical for establishing the stereochemistry at the A/B ring junction in the parent this compound molecule. nih.gov
Chemical Derivatization and Degradation Studies for Structural Confirmation
To confirm the proposed structure of this compound and determine the stereochemistry of its functional groups, chemical derivatization was essential. The preparation and subsequent analysis of specific derivatives provided unequivocal proof of the parent molecule's architecture.
Preparation and Analysis of this compound Sulfate (B86663) and this compound Tetra-acetate
Two key derivatives were central to the final structural confirmation of this compound:
This compound Sulfate: this compound naturally occurs in hagfish bile primarily as a disulphate ester. nih.gov The analysis and chemical manipulation of this natural derivative were foundational. For instance, the preparation of 3β,26(27)-dihydroxycholestane-7,16-dione, which was used for IR and ORD studies, started from this compound disulphate. nih.gov
Insights from Oxidative Degradation Products of this compound
While specific studies detailing the oxidative degradation of this compound for structural elucidation are not extensively documented in readily available literature, the principles of such chemical degradation are well-established for steroid and bile acid chemistry. Oxidative degradation is a classical method used to break down a large, complex molecule into smaller, more easily identifiable fragments. Analyzing these fragments provides crucial clues about the structure of the original molecule.
For a bile alcohol like this compound, oxidative cleavage would primarily target the side chain and the steroid nucleus. The process, often involving strong oxidizing agents like chromic acid or potassium permanganate, would typically proceed as follows:
Side-Chain Oxidation: The alkyl side chain at C-17 is susceptible to oxidation. Stepwise degradation, analogous to beta-oxidation, would break the chain down, yielding smaller carboxylic acids. The identification of these acids would confirm the length and branching of the original side chain. For instance, the eventual production of a specific keto-acid could help pinpoint the location of hydroxyl groups, such as the one at C-26 in this compound.
Ring Cleavage: Under harsh conditions, the steroid rings can also be cleaved. The nature of the resulting dicarboxylic acids (known as Barbier-Wieland degradation in some contexts) can help determine the fusion of the rings and the location of substituents on the steroid nucleus.
The insights gained from such an analysis are fundamental for piecing together the carbon skeleton and the precise location of functional groups, complementing data from spectroscopic methods.
Elucidation of Stereochemical Configuration in this compound
The three-dimensional arrangement of atoms, or stereochemistry, is critical to a molecule's biological function. For this compound, determining the specific orientation of its hydroxyl groups and the configuration of its steroid core was essential for a complete structural description.
Determination of Hydroxyl Group Stereochemistry (e.g., 3β-Configuration)
This compound possesses multiple hydroxyl (-OH) groups attached to its cholestane framework. The spatial orientation of these groups (whether they project above or below the plane of the steroid nucleus) is a key stereochemical feature. Through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), the configuration of the hydroxyl group at the C-3 position has been determined.
It was established that this compound has a 3β-hydroxyl group configuration nih.gov. This means the hydroxyl group at the C-3 position is oriented in the same direction as the angular methyl groups at C-10 and C-13 (i.e., projecting "up" from the plane of the ring system). This configuration is notable because it is the same as that found in cholesterol, the biosynthetic precursor to bile acids and alcohols. The full stereochemistry of the hydroxyl groups in this compound has been confirmed as 3β, 7α, and 16α nih.gov.
| Stereocenter | Hydroxyl Group Configuration |
| C-3 | β (beta) |
| C-7 | α (alpha) |
| C-16 | α (alpha) |
| C-26/27 | (Not applicable) |
Configuration of the Steroid Nucleus (e.g., 5α-Cholestane Core)
Studies involving infrared spectroscopy, NMR, mass spectrometry, and optical rotatory dispersion have definitively shown that this compound possesses a 5α-cholestane core nih.gov. The "5α" designation indicates that the hydrogen atom at the C-5 position is on the opposite side of the ring system from the angular methyl group at C-10 (a trans fusion of the A and B rings). This gives the A/B ring system a relatively flat, extended conformation. This is in contrast to 5β compounds, where the A/B ring junction is cis-fused, resulting in a bent shape.
| Structural Feature | Configuration in this compound | Description |
| A/B Ring Fusion | 5α | Trans fusion, resulting in a relatively planar nucleus. |
| Steroid Core | Cholestane | A saturated C27 steroid skeleton. |
The complete, confirmed structure of this compound is therefore 3β,7α,16α,26(27)-tetrahydroxy-5α-cholestane nih.gov.
Biological Function and Molecular Mechanisms of Myxinol
Molecular Interactions with Nuclear Hormone Receptors
Myxinol as a Ligand in Pregnane (B1235032) X Receptor (PXR) Studies
The Pregnane X Receptor (PXR), also known as NR1I2, is a nuclear hormone receptor that plays a pivotal role in regulating the transcription of genes responsible for drug metabolism and transport in the liver and intestine frontiersin.orgwiley-vch.denih.gov. Activation of PXR leads to enhanced metabolism and elimination of both xenobiotics and endogenous compounds, including hormones and bile salts frontiersin.org. A defining characteristic of PXR is its remarkably broad ligand specificity, attributed to a large and flexible ligand-binding cavity frontiersin.orgnih.gov.
Studies on PXR have revealed significant interspecies differences in its ligand-binding domain sequence, suggesting variations in ligand preferences across different vertebrate species frontiersin.orgnih.govdbaasp.org. For instance, human PXR is activated by a wide array of bile salts dbaasp.org. In contrast, zebrafish PXR exhibits efficient activation primarily by cyprinol (B1263548) sulfate (B86663), a planar C27 bile alcohol sulfate, but shows little to no activation by more "recent" C24 bile acids dbaasp.org. Interestingly, PXRs from chicken, mouse, rat, and rabbit are activated by their respective species-specific bile acids, as well as by earlier evolutionary bile alcohol sulfates such as 5α-cyprinol sulfate and 5β-scymnol sulfate dbaasp.org. This compound, being a 5α-bile alcohol with a planar structure, represents an 'ancestral' bile salt phenotype mdpi.com, making it a relevant compound in understanding the coevolution of PXR with bile salt structures. The activation profile of PXR by bile salts has broadened throughout vertebrate evolution, evolving from a narrow specificity for C27 bile alcohol sulfates in early fish to a wider specificity for more recent bile acids in birds and mammals dbaasp.org.
| Receptor Species | Ligand Type | Binding Pocket Characteristics | Activation Profile |
|---|---|---|---|
| Human PXR | Wide variety of bile salts (e.g., C24 bile acids) dbaasp.org | Large, flexible frontiersin.org | Activated by diverse bile salts dbaasp.org |
| Zebrafish PXR | Planar C27 bile alcohol sulfates (e.g., Cyprinol sulfate) dbaasp.org | Flat | Efficiently activated by early bile alcohol sulfates; not by recent bile acids dbaasp.org |
| Chicken, Mouse, Rat, Rabbit PXR | Species-specific bile acids; early fish bile alcohol sulfates (e.g., 5α-cyprinol sulfate, 5β-scymnol sulfate) dbaasp.org | Varied, adaptable dbaasp.org | Activated by both species-specific and early bile alcohol sulfates dbaasp.org |
Interaction Profiles with Farnesoid X Receptor (FXR) and Related Nuclear Receptors
The Farnesoid X Receptor (FXR), also known as NR1H4, functions as a crucial bile acid sensor and nuclear receptor, with high expression levels in the liver and intestine. FXR is a master regulator of bile acid metabolism, influencing their synthesis, transport, and reabsorption, and also plays a significant role in lipid and carbohydrate homeostasis. Upon ligand binding, FXR typically translocates to the cell nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific FXR response elements (FXREs) in DNA, thereby regulating gene expression.
Activation of FXR leads to a cascade of events that regulate bile acid levels. It represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Concurrently, FXR stimulates the production of fibroblast growth factor-19 (FGF-19 in humans, FGF15 in mice), which then acts on the liver to further inhibit CYP7A1 and sterol 12α-hydroxylase (CYP8B1) expression.
The specificity of FXRs for primary bile salts has evolved across species through modifications in the shape and size of their ligand-binding pockets. For instance, FXRs from early vertebrates like the sea lamprey and zebrafish possess flat binding pockets, which are optimally suited for binding planar, evolutionarily early bile alcohols. In contrast, human FXR has a curved binding pocket that accommodates the bent steroid ring configuration characteristic of evolutionarily more recent bile acids. This compound, with its 5α-configuration and planar structure, aligns with the characteristics of these early bile alcohols and would likely interact favorably with FXRs adapted to such compounds.
Adaptive Evolution of Receptor Binding Pockets for Bile Salts
Bile salts, as end metabolites of cholesterol, exhibit remarkable structural diversity across vertebrate species wiley-vch.de. This diversity is a result of significant evolutionary shifts in their chemical structure. Two primary structural transformations have occurred: a change from a 5α (planar) to a 5β (bent) configuration of the steroid rings, and a shift from C27 bile alcohols to C24 bile acids mdpi.com.
Hagfish, representing phylogenetically basal vertebrates, utilize 5α-myxinol disulfate as their major bile salt wiley-vch.de. This compound is notable for retaining the 3β-hydroxy group of cholesterol and being esterified with two sulfate groups, and it is considered an 'ancestral' bile salt phenotype due to its planar structure wiley-vch.demdpi.com. The C27 bile alcohol featuring hydroxyl groups at C-3, C-7, and C-27 is considered the minimal or "stem" bile alcohol, requiring the fewest structural changes from cholesterol to maintain its function and aqueous solubility as a bile salt wiley-vch.de.
The evolution of nuclear receptors like PXR and FXR has closely paralleled these changes in bile salt structures. The evolution of PXRs, for example, has been driven by adaptation to these evolving bile salt structures and their function as xenobiotic sensors mdpi.comdbaasp.org. This has led to an expansion of PXR's bile salt specificity from narrow recognition of C27 bile alcohol sulfates in early fish to a broader recognition of more recent C24 bile acids in birds and mammals, illustrating a unique example of ligand-receptor coevolution within the nuclear hormone receptor superfamily dbaasp.org. Similarly, FXRs have adapted their ligand-binding pockets to accommodate the changing shapes of bile salts, with early vertebrate FXRs having flat pockets for planar bile alcohols and human FXR possessing a curved pocket for bent bile acids. This coevolution highlights the intricate relationship between endogenous metabolites and their cognate receptors in maintaining physiological homeostasis.
Antimicrobial Activities of this compound and this compound Disulfate
This compound has been demonstrated to possess antimicrobial effects, contributing to the protection of the gastrointestinal tract from pathogens nih.gov. Bile salts, in general, are known to exert potent antimicrobial activity within the small intestine wiley-vch.demdpi.com. While specific quantitative data (e.g., Minimum Inhibitory Concentrations) for this compound and this compound disulfate were not available in the detailed research findings, their classification as bile alcohols and bile salts, respectively, strongly supports their role in antimicrobial defense.
Ecological and Evolutionary Significance of Myxinol
Myxinol as a Key Bile Salt in Basal Vertebrate Lineages
This compound's prominence in the bile of primitive vertebrates underscores its significance as an evolutionary archetype, representing an early form of bile salt structure.
This compound is a C27 steroid alcohol and a major constituent of the bile in certain fish species, particularly hagfish (e.g., Eptatretus stoutii and Myxine glutinosa) smolecule.comnih.govnih.gov. It has been identified as the principal bile salt in these ancient jawless fish, typically found as this compound disulfate, specifically the C-3,27-disulphate ester of 3β,7α,16α,27-tetrahydroxy-5β-cholestane nih.govnih.govgallmet.co.uk. The chemical characteristics of this compound are consistent with what would be anticipated for the bile alcohol of a very primitive vertebrate nih.govnih.gov.
The biosynthesis of this compound is remarkably simple, requiring only four modifications to the cholesterol structure: the reduction of the cholesterol C5–C6 double bond, 7α-hydroxylation, 16α-hydroxylation, and 27-hydroxylation researchgate.net. This pathway is considerably shorter and less complex than the synthetic pathways observed in most teleost fish and terrestrial vertebrates researchgate.netnih.gov. A unique feature of hagfish is the retention of the 3β-hydroxyl group from cholesterol in their primary bile salts, a characteristic not typically found in more evolved vertebrates where this group undergoes isomerization to a 3α-hydroxyl group researchgate.netgallmet.co.uk. The consistent presence of 5α-myxinol disulfate across geographically diverse hagfish populations suggests its structural stability over hundreds of millions of years of evolution, potentially mirroring the ancestral bile salt structure researchgate.net.
The evolution of bile salt structures reflects a gradual increase in complexity and diversification throughout vertebrate phylogeny.
| Vertebrate Lineage | Characteristic Bile Salt Type | Structural Features | Examples |
|---|---|---|---|
| Agnatha (Jawless Fish) | C27 Bile Alcohols (sulfated) | Retain 27 carbons from cholesterol; often 5α configuration (planar steroid nucleus); 3β-hydroxyl group. | This compound disulfate, 5α-cyprinol sulfate (B86663) researchgate.netresearchgate.netgallmet.co.ukoup.comnih.gov |
| Agnatha (Lampreys) | C24 Bile Alcohols (sulfated) | Shortened side-chain; considered primitive. | Petromyzonol (B13829) sulfate oup.comcore.ac.uk |
| Early Gnathostomes (Cartilaginous Fish) | 5β-C27 Bile Alcohols (sulfated) | Retain 27 carbons; 5β configuration (tilted steroid nucleus). | Scymnol (B1201888) sulfate researchgate.netnih.gov |
| More Advanced Vertebrates (e.g., Mammals) | C24 Bile Acids | Shortened side-chain with a carboxylic acid group; cis A/B ring juncture ("bent" shape); typically 3α-hydroxyl group. | Cholic acid, Chenodeoxycholic acid researchgate.netgallmet.co.ukoup.comnih.gov |
As evolution progressed, early gnathostomes, specifically jawed cartilaginous fishes, developed a preference for 5β-C27 sulfated bile alcohols, such as scymnol sulfate, characterized by a tilted steroid ring structure researchgate.netnih.gov. In more advanced vertebrates, including mammals, the dominant bile salts are C24 bile acids, which possess a shortened side-chain terminating in a carboxylic acid group researchgate.netgallmet.co.ukoup.comnih.gov. These C24 bile acids, exemplified by cholic acid and chenodeoxycholic acid, exhibit a "bent" molecular shape due to their cis A/B ring juncture researchgate.netgallmet.co.ukoup.comnih.gov. This evolutionary progression highlights a trend towards increasing complexity in the bile salt synthetic pathway, with the hagfish pathway being notably simpler and shorter researchgate.netnih.gov.
This compound's Potential as a Chemical Communication Molecule (Semiochemical)
Beyond their primary digestive roles, bile salts, including this compound, are increasingly recognized for their function as semiochemicals—chemical messengers that facilitate communication within and between species smolecule.comoup.comresearchgate.netsyntechresearch.comresearchgate.netasknature.orgeuropa.eu.
Bile salts are potent olfactory stimuli for fish oup.comresearchgate.netnih.govresearchgate.netmdpi.com. Fish release these compounds into the aquatic environment through various excretion routes, including the intestine, urinary tract, and gills oup.comnih.govresearchgate.net. Their high water solubility and environmental stability make them effective and persistent chemical cues researchgate.netnih.gov. The ability to detect bile salts through olfaction is widespread across fish phylogeny, observed in both early vertebrates and more recently diverged species oup.commdpi.com. The olfactory epithelium of fish demonstrates high sensitivity to bile salts, with some studies indicating even greater sensitivity to sulfate-conjugated forms oup.comresearchgate.net. This acute sensitivity allows fish to discern a diverse array of bile acids, including various bile alcohol sulfates researchgate.net.
The detection of bile salts significantly influences a range of fish behaviors. As semiochemicals, they play a role in detecting nearby conspecifics, assessing environmental risks, and guiding behaviors related to foraging, migration, and reproduction oup.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netmsu.edu. Notably, bile salts have been identified as mating pheromones in certain species, such as the sea lamprey, where compounds like 3-keto petromyzonol sulfate facilitate reproductive coordination oup.comresearchgate.netresearchgate.netmsu.edu. While specific studies directly linking this compound as a pheromone are limited, the general function of bile alcohols as semiochemicals in basal vertebrates suggests its potential involvement in such chemical communication. The consistent release of bile salts, irrespective of active feeding or specific life stages, ensures a continuous flow of chemical information in the aquatic environment, enabling fish to gather crucial data from their surroundings oup.com. Research has also shown that some fish exhibit behavioral preferences for water containing bile acids, reinforcing their role as important chemical signals researchgate.net.
Coevolutionary Dynamics of Bile Salt Structures and Associated Biological Systems
The remarkable structural variation of bile salts across different vertebrate species is not merely a random occurrence but suggests an intricate coevolutionary relationship with their corresponding biological receptors nih.govresearchgate.netgallmet.co.ukresearchgate.net. A prime example of this dynamic is observed in the farnesoid X receptor (FXR), a crucial nuclear receptor that acts as a major transcriptional regulator of bile salt synthesis gallmet.co.ukresearchgate.net.
Comparative studies of FXR across species reveal adaptive changes in its ligand binding pocket, which have evolved in concert with the structural evolution of primary bile salts gallmet.co.ukresearchgate.net. In early evolving vertebrates, such as the sea lamprey, the FXR binding pocket is characterized by a flat conformation, ideally suited for accommodating planar bile alcohols, including those structurally related to this compound gallmet.co.ukresearchgate.net. In stark contrast, the human FXR possesses a curved binding pocket, which is optimally shaped to bind the "bent" bile acids prevalent in more advanced vertebrates gallmet.co.ukresearchgate.net. This clear divergence in receptor architecture, mirroring the structural shifts in bile salts, provides a compelling illustration of how the receptor's binding affinity and specificity have adapted over evolutionary time to accommodate the changing chemical landscape of bile salts gallmet.co.ukresearchgate.net. This coevolutionary interplay between bile salt structures and their associated biological systems offers a valuable model for understanding the molecular evolution of complex biochemical pathways researchgate.netnih.gov.
Evolutionary Trajectories of Bile Salt Synthetic Pathways
The study of this compound provides critical insights into the evolutionary history of bile salt synthetic pathways in vertebrates. Hagfish, which utilize this compound disulfate as their primary bile salt, are considered among the earliest diverging jawless fish (Agnatha). uchicago.eduoup.comresearchgate.netscilit.comnih.govnih.govnih.gov This positions this compound as a representative of evolutionarily ancient bile alcohols. Early evolving fish, including jawless species, predominantly possessed C27 bile alcohols. researchgate.net
The minimal enzymatic pathway required for the formation of a functional C27 bile alcohol with three hydroxyl groups involves at least five enzymes. nih.govnih.gov this compound, specifically 3β,7α,16α,27-tetrahydroxy-5α-cholestane, is a C27 tetrahydroxycholestane, reflecting this foundational structure. uchicago.eduresearchgate.net A distinctive feature of this compound is the retention of a 3β-hydroxyl group, which is unusual as most other known primary bile salts possess the 3-hydroxyl group in the α-configuration. researchgate.net Following their biosynthesis, bile alcohols like this compound are typically esterified with sulfate before being secreted into bile, enhancing their solubility and biological activity. smolecule.comscispace.com
Adaptation of Bile Salt Receptors in Response to Ligand Diversity
The structural diversity of bile salts across vertebrate species has driven adaptive evolutionary changes in nuclear receptors that bind these molecules. The pregnane (B1235032) X receptor (PXR; NR1I2), a key regulator of bile salt, steroid hormone, and xenobiotic metabolism, exhibits significant divergence in its ligand-binding domain across different animals, indicating interspecies differences in ligand specificity. oup.comresearchgate.net
Biliary bile salts demonstrate considerable variation across vertebrates, ranging from C27 bile alcohol sulfates, characteristic of early fish and amphibians, to C24 bile acids found in birds and mammals. oup.com This variation in endogenous ligands has profoundly influenced the evolution of PXR. oup.com Research indicates that PXR activation by bile salts has evolved from a narrow specificity for C27 bile alcohol sulfates in early fish to a much broader specificity for more recent C24 bile acids in birds and mammals. oup.com This coevolutionary relationship between PXR specificity and the increasing complexity of the bile salt synthetic pathway is a notable example within the nuclear hormone receptor superfamily. oup.com
For instance, human PXR has been shown to be activated by a wide array of bile salts, including this compound disulfate. oup.comresearchgate.net In contrast, zebrafish PXR exhibits a much narrower range of activation by bile salts. researchgate.net This difference highlights the adaptive changes in receptor binding pockets to accommodate the evolving chemical landscape of bile salts. Another crucial nuclear receptor, the farnesoid X receptor (FXR), also demonstrates species-specific changes in its primary bile salt specificity, achieved through alterations in the shape and size of its ligand binding pocket. nih.gov Understanding the interaction of early bile alcohols like this compound with these receptors is fundamental to elucidating the ancestral state and subsequent evolutionary trajectory of bile salt signaling pathways. While the vitamin D receptor (VDR) is also associated with bile acids, human and mouse VDRs are primarily activated by lithocholic acid and its metabolites, not by C27 bile acids or sulfated bile alcohols like this compound. researchgate.net
Advanced Research Methodologies and Applications of Myxinol As a Research Tool
Myxinol as a Model Compound for Bile Acid Metabolism Studies
This compound is extensively utilized as a model compound for investigating bile acid metabolism and synthesis. wikipedia.org Its classification as a C27 bile alcohol and its prevalence in early-evolving vertebrates, such as the Atlantic hagfish (Myxine glutinosa), make it an ideal subject for understanding the evolutionary trajectory of bile salt synthetic pathways. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgresearchgate.net Research suggests that the ancestral bile salt synthetic pathway, likely exemplified in extant hagfish, was simpler and shorter than the pathways observed in most teleost fish and terrestrial vertebrates. researchgate.net this compound disulfate, in particular, is noted as the principal bile salt of hagfish. mpg.denih.gov
This compound's structural characteristics, which include multiple hydroxyl groups, contribute to its role in the emulsification of fats and the regulation of cholesterol levels within the body by promoting its excretion through bile. wikipedia.org Studies on this compound also shed light on its interactions with biological systems, including specific receptors involved in lipid metabolism and digestion. wikipedia.org The compound's properties, therefore, provide a foundational understanding of bile acid biochemistry and its broader implications for lipid homeostasis.
This compound's Physicochemical Properties wikipedia.org:
| Property | Value |
| PubChem CID | 5284189 |
| Molecular Formula | C27H48O4 |
| Heavy Atoms | 31 |
| Rings | 4 |
| Aromatic Rings | 0 |
| Rotatable Bonds | 6 |
| Van der Waals Molecular Volume | 461.38 ų |
| Topological Polar Surface Area | 80.92 Ų |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
| logP | 5.53 |
| Molar Refractivity | 125.29 |
Computational Chemistry and Molecular Modeling in this compound Research
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the exploration of molecular properties and behaviors in scenarios where laboratory investigations may be impractical or impossible. nih.govfishersci.sefishersci.seciteab.com These methodologies allow for the calculation of potential energy surfaces of molecules and are instrumental in molecular design and property prediction. nih.govfishersci.se For a complex compound like this compound, these in silico approaches offer a powerful means to delve into its structure-function relationships and interactions at an atomic level.
In the context of this compound, MD simulations can be applied to investigate its interactions with various biological receptors, particularly those implicated in lipid metabolism and bile salt regulation, such as the farnesoid X receptor (FXR). wikipedia.orgguidetopharmacology.orgnih.gov Understanding how this compound dynamically interacts with these receptors, including the specific residues involved and the conformational changes induced upon binding, is crucial for elucidating its biological activities and potential therapeutic mechanisms. While human FXR typically binds more recent bile acids with a bent steroid ring configuration, the flat and planar nature of early bile alcohols like this compound makes them ideal for binding the ligand binding pockets of FXRs found in basal vertebrates like sea lamprey and zebrafish. guidetopharmacology.orgnih.gov This comparative approach, facilitated by MD simulations, can highlight the coevolution of bile salt structures and their corresponding nuclear receptors.
In silico pathway prediction methodologies leverage computational tools and genomic data to elucidate complex biochemical pathways, including biosynthesis and degradation routes. nih.govcdutcm.edu.cnwikipedia.org These methods are particularly valuable for natural products like this compound, whose complete biosynthetic and degradation pathways may not be fully characterized experimentally.
Given that this compound is a C27 steroid alcohol and a precursor in the biosynthesis of bile acids from cholesterol, in silico approaches can be instrumental in mapping out the enzymatic steps and intermediate compounds involved in its formation. wikipedia.orgguidetopharmacology.orgresearchgate.netnih.gov The synthesis of 5α-myxinol, for instance, is known to require specific alterations to the cholesterol structure. researchgate.net Computational tools can predict the enzymes responsible for these transformations and identify potential genetic clusters involved in this compound biosynthesis. Similarly, in silico methods can be applied to predict the degradation pathways of this compound within biological systems, contributing to a comprehensive understanding of its metabolic fate.
Unexplored Research Avenues and Future Perspectives for this compound Studies
Despite significant advancements, several promising research avenues for this compound remain largely unexplored, offering fertile ground for future investigations:
Semiochemical Role in Fish: Studies suggest that bile salts, including this compound, may function as semiochemicals in fish, influencing behaviors such as foraging and mating. wikipedia.org Further research into the specific mechanisms and ecological implications of this compound as a chemical cue could reveal novel aspects of aquatic communication and behavior.
Enzymatic Characterization in Basal Vertebrates: While this compound is a key bile alcohol in basal vertebrates, the enzymes involved in its biosynthesis in these species have not yet been fully characterized. guidetopharmacology.orgresearchgate.net Future studies focusing on the identification and functional characterization of these enzymes would provide deeper insights into the evolutionary biochemistry of bile acid synthesis.
Detailed Antimicrobial Properties: this compound has been shown to possess antimicrobial effects, which could potentially protect the gastrointestinal tract from pathogens. wikipedia.org A more in-depth investigation into the spectrum of its antimicrobial activity, its mechanisms of action, and its potential as a natural antimicrobial agent warrants further research.
Therapeutic Development for Lipid Metabolism: this compound holds potential in developing treatments for conditions related to lipid metabolism and cholesterol regulation. wikipedia.org Future research could explore its specific pharmacological targets and evaluate its efficacy in preclinical models for dyslipidemia or other lipid-related disorders.
Advanced Receptor Interaction Studies: While this compound's interaction with receptors involved in lipid metabolism is recognized, a more comprehensive understanding of its binding to a broader range of nuclear receptors and other signaling molecules could uncover additional physiological roles and therapeutic applications.
Integration of AI and Machine Learning in this compound Research: The application of advanced computational methodologies, including artificial intelligence (AI) and machine learning (ML), in conjunction with molecular dynamics simulations, could significantly accelerate this compound research. fishersci.se These approaches can predict this compound's properties, optimize its synthesis, and identify novel biological interactions more efficiently than traditional methods.
By pursuing these unexplored avenues, future this compound studies can not only deepen our understanding of bile acid biology and evolution but also unlock its full potential in various scientific and biomedical applications.
Q & A
Q. What spectroscopic and chromatographic techniques are essential for confirming the structure of Myxinol, and how should they be applied?
this compound’s structure (C₂₇H₄₈O₄) was determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Key steps include:
- Mass spectrometry : The tetracetate derivative of this compound showed a prominent peak at m/z corresponding to hydrocarbon ions, confirming molecular fragmentation patterns .
- NMR analysis : Absence of expected alkene signals ruled out double bonds, while hydroxyl group configurations were inferred from oxidation products (e.g., chromic acid oxidation yielding a C₂₇H₄₀O₅ acid, M = 444) .
- Chromatography : Use reverse-phase HPLC with UV detection to isolate this compound from bile extracts, ensuring purity ≥95% for structural studies.
Q. What experimental protocols are recommended for isolating this compound from natural sources while maintaining stability?
- Extraction : Use cold ethanol or methanol to minimize degradation of labile hydroxyl groups. Centrifuge bile samples at 10,000×g to remove particulate matter.
- Purification : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate). Monitor fractions via TLC and confirm identity using high-resolution MS .
- Stability testing : Store isolates at -80°C under nitrogen to prevent oxidation. Conduct periodic NMR checks to detect structural changes.
Q. How does the hydroxyl group configuration of this compound influence its biochemical interactions, and what assays validate these effects?
- Biological assays : Test this compound’s solubility in digitonin (forms highly soluble complexes) to infer hydroxyl group reactivity .
- Enzymatic studies : Use sulfatase hydrolysis to confirm sulfate ester positions (e.g., C-3 and C-27 in natural derivatives) and assess bioactivity via cell-based assays (e.g., anti-inflammatory or antimicrobial activity).
Advanced Research Questions
Q. How can contradictory data on this compound’s hydroxyl group configuration be resolved across studies?
- Reproducibility checks : Standardize oxidation protocols (e.g., chromic acid conditions) to ensure consistent degradation products.
- Cross-validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to address discrepancies between crystallographic and spectroscopic data .
- Statistical analysis : Apply multivariate regression to identify experimental variables (e.g., pH, solvent) affecting hydroxyl group stability.
Q. What computational strategies predict this compound’s interactions with biological targets, and how are these models experimentally validated?
- Molecular dynamics (MD) simulations : Use this compound’s proposed structure (3β,7α,16α,27-tetrahydroxyprostanoid) to model binding to prostaglandin receptors. Optimize force fields for hydroxyl group interactions .
- Validation : Compare docking scores with in vitro binding assays (e.g., surface plasmon resonance) to refine computational predictions.
Q. What methodologies address challenges in synthesizing this compound analogs with modified bioactivity?
- Retrosynthetic analysis : Prioritize protecting groups (e.g., acetyl for hydroxyls) to enable selective functionalization.
- Stereochemical control : Use chiral catalysts in key steps (e.g., Sharpless epoxidation) to maintain configuration at C-3, C-7, and C-16.
- Biological testing : Screen analogs via high-throughput assays (e.g., enzyme inhibition) and correlate structural modifications with activity trends.
Data Presentation and Reproducibility Guidelines
- Tables : Summarize key spectroscopic data (e.g., NMR shifts, MS peaks) in a horizontally formatted table without vertical lines (see Table 1) .
- Supplementary materials : Deposit raw chromatograms and crystallographic data in repositories like ChemSpider, citing accession numbers in the main text .
Table 1 : Key Chemical Properties of this compound
| Property | Value/Observation | Method Used |
|---|---|---|
| Molecular formula | C₂₇H₄₈O₄ | High-resolution MS |
| Hydroxyl groups | 4 (3β,7α,16α,27) | Chromic acid oxidation |
| Solubility in digitonin | High | Complexation assay |
| Natural derivatives | Sulfate esters at C-3, C-27 | Sulfatase hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
